molecular formula C11H14N4O B12212959 2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol

2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol

Cat. No.: B12212959
M. Wt: 218.26 g/mol
InChI Key: AQSBCIVZAIHPFS-UHFFFAOYSA-N
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Description

2-Propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol is a bicyclic heterocyclic compound featuring a fused cyclopentane-triazolopyrimidine core with a hydroxyl (-OH) group at position 8 and a propyl substituent at position 2. Its molecular formula is C₁₁H₁₅N₄O, and it belongs to the triazolopyrimidine class, which is notable for diverse biological activities, including herbicidal and antimicrobial properties . The compound is listed on the Non-domestic Substances List (NDSL) in Canada, indicating its regulated status for industrial use . Its structural complexity arises from the fusion of a cyclopentane ring with a triazolo[1,5-a]pyrimidine system, creating a rigid scaffold that influences both physicochemical properties and interaction with biological targets .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

11-propyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C11H14N4O/c1-2-4-9-13-11-12-8-6-3-5-7(8)10(16)15(11)14-9/h2-6H2,1H3,(H,12,13,14)

InChI Key

AQSBCIVZAIHPFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NC3=C(CCC3)C(=O)N2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-propylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with formamide under acidic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or phosphodiesterases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

(a) 6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine

  • Substituents : Hydroxyl (-OH) replaced by amine (-NH₂) at position 6.
  • This modification is critical for interactions with enzymes like acetolactate synthase (ALS), a target in herbicide development .
  • Molecular Weight : 175.19 g/mol (C₈H₉N₅) vs. 233.27 g/mol (C₁₁H₁₅N₄O) for the parent compound .

(b) 2-((2-Chlorobenzyl)thio)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol (BS31696)

  • Substituents : Propyl group replaced by a 2-chlorobenzylthio (-S-CH₂-C₆H₄Cl) moiety at position 2.
  • This analog shows promise in antimicrobial applications, as similar thioether-containing triazolopyrimidines inhibit bacterial growth .
  • Molecular Weight : 332.81 g/mol (C₁₅H₁₃ClN₄OS) .

(c) N-Isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

  • Structural Variation : Triazole ring replaced by pyrazole, with additional phenyl and methyl substituents.
  • Impact : Pyrazole analogs exhibit distinct electronic profiles due to altered ring hybridization. This compound’s isopropylamine group may enhance binding to kinase targets, as seen in related pyrazolo[1,5-a]pyrimidines .

Functional Group Substitutions and Bioactivity

Compound Name Substituents Molecular Weight (g/mol) Key Activity Reference
This compound 2-propyl, 8-OH 233.27 Potential ALS inhibitor (herbicidal)
BS31696 2-(2-chlorobenzylthio), 8-OH 332.81 Antimicrobial (vs. Fusarium graminearum)
6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine 8-NH₂ 175.19 ALS binding (herbicidal)
2-(4-Chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine Pyrazole core, 8-CF₃ 351.73 Kinase inhibition (anticancer research)

Key Research Findings and Patents

  • Synthesis Methods : European patents describe scalable routes for triazoloazepines, though direct methods for the 2-propyl derivative remain underreported .
  • Regulatory Status : Inclusion on the NDSL highlights environmental and health regulations governing its industrial use .
  • Natural Analogs : Triazolopyrimidines isolated from seagrass (Enhalus acoroides) exhibit antioxidant properties, suggesting broader ecological roles .

Biological Activity

2-Propyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazolo-pyrimidines known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance:

  • In Vitro Studies : Research has shown that certain pyrimidine derivatives inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Compounds similar to this compound demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has been explored in various cancer cell lines:

  • Cell Line Studies : In vitro evaluations against breast cancer cell lines (e.g., MDA-MB-231) showed that compounds with similar structures exhibited cytotoxic effects with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents present on the pyrimidine ring .
Cell LineCompoundIC50 (μM)Reference
MDA-MB-231Compound I27.6
MDA-MB-231Compound II29.3

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX Enzymes : Similar compounds have been shown to reduce the expression of COX-1 and COX-2 enzymes involved in prostaglandin synthesis during inflammation.
  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties that protect cells from oxidative stress.

Study on Anti-inflammatory Effects

A study published in RSC Advances demonstrated that certain triazolo-pyrimidine derivatives effectively suppressed COX enzyme activity in a dose-dependent manner. The study utilized carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory efficacy of these compounds .

Study on Anticancer Potential

Another investigation focused on the cytotoxic effects of various pyrimidine derivatives against non-small cell lung cancer (NSCLC) cells. The results indicated a promising inhibitory activity ranging from 43% to 87% at concentrations of 50 μM .

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